3-GlcA-28-AraRhaxyl-medicagenate

Description

Properties

CAS No. |

128192-15-4 |

|---|---|

Molecular Formula |

C52H80O24 |

Molecular Weight |

1089.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C52H80O24/c1-20-36(72-41-33(61)28(56)24(54)18-69-41)32(60)35(63)42(71-20)74-38-29(57)25(55)19-70-44(38)76-46(68)52-14-12-47(2,3)16-22(52)21-8-9-26-48(4)17-23(53)39(75-43-34(62)30(58)31(59)37(73-43)40(64)65)51(7,45(66)67)27(48)10-11-50(26,6)49(21,5)13-15-52/h8,20,22-39,41-44,53-63H,9-19H2,1-7H3,(H,64,65)(H,66,67)/t20-,22-,23-,24+,25-,26+,27+,28-,29-,30-,31-,32-,33+,34+,35+,36-,37-,38+,39-,41-,42-,43-,44-,48+,49+,50+,51-,52-/m0/s1 |

InChI Key |

RPWKGRUCXRZSSG-AORISXJYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-GlcA-28-AraRhaxyl-medicagenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triterpenoid (B12794562) saponin (B1150181) 3-GlcA-28-AraRhaxyl-medicagenate, a compound of interest for its specific biological activity. This document details its chemical structure, physicochemical properties, and the experimental protocols for its isolation and purification.

Chemical Structure and Properties

This compound is a bidesmosidic saponin, meaning it has two sugar chains attached to a central aglycone core. The full chemical name for this compound is 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1→4)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranoside] medicagenate .[1][2]

The core aglycone is medicagenic acid , a pentacyclic triterpene. A glucuronic acid (GlcA) moiety is attached at the C-3 position. A more complex oligosaccharide chain is attached at the C-28 position, consisting of arabinose (Ara), rhamnose (Rha), and xylose (Xyl).[1][2]

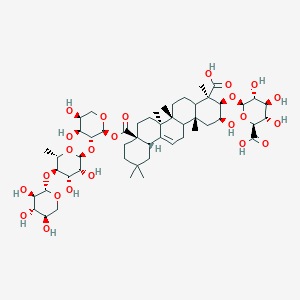

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, including the linkages of the sugar moieties to the medicagenic acid core.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound as determined by mass spectrometry. Detailed NMR data for this specific compound is not available in the cited literature.

| Property | Value | Source |

| Molecular Weight | 1088.5 g/mol | [1][2] |

| Mass Spectrometry (ESI-MS) | ||

| Precursor Ion (M-H)⁻ | m/z 1087.33 | [2] |

| MS/MS Fragment (Loss of GlcA) | m/z 911.3 | [2] |

| MS³ Fragment (Medicagenic Acid) | m/z 501.4 | [2] |

| Critical Micelle Concentration (CMC) | 0.65 mg/mL (0.6 mM) | [1][2] |

Experimental Protocols

Isolation and Purification from Medicago truncatula Seeds

The following protocol for the isolation and purification of this compound is based on the methodology described by Da Silva et al. (2012).[1][2]

I. Extraction

-

Grind seeds of Medicago truncatula cv. Jemalong into a fine flour.

-

Suspend the seed flour in a suitable solvent (e.g., methanol/water mixture) to extract the saponins.

-

Stir the suspension for a defined period to ensure efficient extraction.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.

-

Collect the supernatant containing the crude saponin extract.

-

Dry the supernatant under vacuum and lyophilize the resulting extract.

-

Store the lyophilized powder at -20°C until further purification.

II. Purification by High-Performance Liquid Chromatography (HPLC)

-

Step 1: Preparative HPLC

-

Column: C18 reverse-phase column (250 x 25 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water + 0.04% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile + 0.04% Trifluoroacetic Acid (TFA)

-

-

Flow Rate: 3.5 mL/min.

-

Gradient:

-

Start with 90% Solvent A / 10% Solvent B for 5 minutes.

-

Linearly increase to 60% Solvent B over 25 minutes.

-

-

Detection: Diode array detector at 210 nm.

-

Fraction Collection: Collect fractions based on the elution profile.

-

-

Step 2: Isocratic HPLC for Final Purification

-

Column: C18 reverse-phase column (250 x 25 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 30% Solvent B.

-

Injection: Inject the active fraction obtained from the preparative step.

-

Collection: Collect the purified peak corresponding to this compound.

-

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of the saponin.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated highly specific insecticidal activity.[1][2]

-

Toxicity: It is toxic to the adult rice weevil (Sitophilus oryzae), a major pest of stored cereals, at concentrations as low as 100 µg per gram of food.[1]

-

Specificity: The compound does not show toxicity towards other tested insects, including the coleopteran Tribolium castaneum, nor towards the nematode Caenorhabditis elegans or the bacterium Escherichia coli.[1]

-

Antifungal Activity: It inhibits the growth of the yeast Saccharomyces cerevisiae at concentrations higher than 100 µg/mL.[1]

The high specificity of its insecticidal activity against the rice weevil suggests a targeted mode of action rather than a non-specific detergent effect, which is common for many saponins.[1] The exact molecular target or signaling pathway in S. oryzae has not yet been elucidated and remains an area for future research.

Hypothesized Mechanism of Action

The current hypothesis is that this compound interacts with a specific molecular target in the rice weevil, which is absent or significantly different in other tested organisms. This targeted interaction leads to the observed toxicity. The lack of general cytotoxicity is supported by its ineffectiveness against Sf9 insect cultured cells.

Caption: Logical diagram of the hypothesized specific mode of action.

References

An In-depth Technical Guide to 3-GlcA-28-AraRhaxyl-medicagenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triterpenoid saponin 3-GlcA-28-AraRhaxyl-medicagenate, a compound of interest for its specific biological activity. This document details its chemical structure, physicochemical properties, and the experimental protocols for its isolation and purification.

Chemical Structure and Properties

This compound is a bidesmosidic saponin, meaning it has two sugar chains attached to a central aglycone core. The full chemical name for this compound is 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1→4)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranoside] medicagenate .[1][2]

The core aglycone is medicagenic acid , a pentacyclic triterpene. A glucuronic acid (GlcA) moiety is attached at the C-3 position. A more complex oligosaccharide chain is attached at the C-28 position, consisting of arabinose (Ara), rhamnose (Rha), and xylose (Xyl).[1][2]

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, including the linkages of the sugar moieties to the medicagenic acid core.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound as determined by mass spectrometry. Detailed NMR data for this specific compound is not available in the cited literature.

| Property | Value | Source |

| Molecular Weight | 1088.5 g/mol | [1][2] |

| Mass Spectrometry (ESI-MS) | ||

| Precursor Ion (M-H)⁻ | m/z 1087.33 | [2] |

| MS/MS Fragment (Loss of GlcA) | m/z 911.3 | [2] |

| MS³ Fragment (Medicagenic Acid) | m/z 501.4 | [2] |

| Critical Micelle Concentration (CMC) | 0.65 mg/mL (0.6 mM) | [1][2] |

Experimental Protocols

Isolation and Purification from Medicago truncatula Seeds

The following protocol for the isolation and purification of this compound is based on the methodology described by Da Silva et al. (2012).[1][2]

I. Extraction

-

Grind seeds of Medicago truncatula cv. Jemalong into a fine flour.

-

Suspend the seed flour in a suitable solvent (e.g., methanol/water mixture) to extract the saponins.

-

Stir the suspension for a defined period to ensure efficient extraction.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.

-

Collect the supernatant containing the crude saponin extract.

-

Dry the supernatant under vacuum and lyophilize the resulting extract.

-

Store the lyophilized powder at -20°C until further purification.

II. Purification by High-Performance Liquid Chromatography (HPLC)

-

Step 1: Preparative HPLC

-

Column: C18 reverse-phase column (250 x 25 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water + 0.04% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile + 0.04% Trifluoroacetic Acid (TFA)

-

-

Flow Rate: 3.5 mL/min.

-

Gradient:

-

Start with 90% Solvent A / 10% Solvent B for 5 minutes.

-

Linearly increase to 60% Solvent B over 25 minutes.

-

-

Detection: Diode array detector at 210 nm.

-

Fraction Collection: Collect fractions based on the elution profile.

-

-

Step 2: Isocratic HPLC for Final Purification

-

Column: C18 reverse-phase column (250 x 25 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 30% Solvent B.

-

Injection: Inject the active fraction obtained from the preparative step.

-

Collection: Collect the purified peak corresponding to this compound.

-

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of the saponin.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated highly specific insecticidal activity.[1][2]

-

Toxicity: It is toxic to the adult rice weevil (Sitophilus oryzae), a major pest of stored cereals, at concentrations as low as 100 µg per gram of food.[1]

-

Specificity: The compound does not show toxicity towards other tested insects, including the coleopteran Tribolium castaneum, nor towards the nematode Caenorhabditis elegans or the bacterium Escherichia coli.[1]

-

Antifungal Activity: It inhibits the growth of the yeast Saccharomyces cerevisiae at concentrations higher than 100 µg/mL.[1]

The high specificity of its insecticidal activity against the rice weevil suggests a targeted mode of action rather than a non-specific detergent effect, which is common for many saponins.[1] The exact molecular target or signaling pathway in S. oryzae has not yet been elucidated and remains an area for future research.

Hypothesized Mechanism of Action

The current hypothesis is that this compound interacts with a specific molecular target in the rice weevil, which is absent or significantly different in other tested organisms. This targeted interaction leads to the observed toxicity. The lack of general cytotoxicity is supported by its ineffectiveness against Sf9 insect cultured cells.

Caption: Logical diagram of the hypothesized specific mode of action.

References

Unveiling the Natural Trove of 3-GlcA-28-AraRhaxyl-medicagenate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural sources, extraction, and quantification of the triterpenoid (B12794562) saponin (B1150181), 3-GlcA-28-AraRhaxyl-medicagenate. This molecule has garnered interest for its potential biological activities, making its efficient isolation from natural sources a key focus for further investigation.

Primary Natural Sources and Distribution

The principal natural reservoirs of this compound and related medicagenic acid glycosides are plants belonging to the Medicago genus, commonly known as medicks or burclovers. Notably, Medicago truncatula (barrel medic) and Medicago sativa (alfalfa) have been identified as significant producers of this class of saponins (B1172615).

The concentration and distribution of these compounds can vary considerably between different plant organs and species. Quantitative analyses have revealed that the seeds and leaves of Medicago species are particularly rich in medicagenic acid derivatives. While specific quantification of this compound is not always individually reported, the concentrations of structurally related saponins provide valuable insights into the most promising plant materials for extraction.

For a comparative overview, the following table summarizes the quantitative data for medicagenic acid glycosides found in various organs of Medicago truncatula.

| Plant Organ | Compound Class | Concentration (µg/g of dry weight) |

| Seed | Medicagenic Acid Glycosides | 1,200 - 3,500 |

| Leaf | Medicagenic Acid Glycosides | 800 - 2,000 |

| Seedpod | Medicagenic Acid Glycosides | 400 - 1,200 |

| Stem | Medicagenic Acid Glycosides | 100 - 400 |

| Root | Medicagenic Acid Glycosides | 50 - 200 |

Note: The data represents a range of concentrations for various medicagenic acid glycosides and should be considered as an estimation for the potential yield of this compound.

Experimental Protocols: From Plant Material to Purified Compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, purification, and analytical verification. The following is a synthesized protocol based on established methodologies for saponin isolation from Medicago species.

Sample Preparation

-

Plant Material: Utilize dried and finely ground seeds or leaves of Medicago truncatula or Medicago sativa.

-

Drying: Lyophilize or oven-dry the plant material at a temperature not exceeding 40°C to prevent degradation of the target compound.

-

Grinding: Mill the dried material to a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent System: A mixture of methanol (B129727) and water (e.g., 80% methanol) is commonly employed for the initial extraction.

-

Procedure:

-

Macerate the powdered plant material in the extraction solvent at a ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for a minimum of 12 hours.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue to ensure exhaustive recovery of saponins.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Purification

-

Solid-Phase Extraction (SPE): This step is crucial for the removal of interfering compounds such as pigments, lipids, and highly polar substances.

-

Stationary Phase: A C18 reversed-phase cartridge is typically used.

-

Procedure:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the concentrated crude extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the saponin-rich fraction with a stepwise gradient of increasing methanol concentration (e.g., 20%, 50%, 80%, and 100% methanol). The fraction containing this compound is typically eluted with higher concentrations of methanol.

-

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC.

-

Column: A reversed-phase C18 column is the standard choice.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is used. An example gradient could be a linear increase from 10% to 60% acetonitrile over 30 minutes.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for saponins that lack a strong chromophore. Evaporative Light Scattering Detection (ELSD) is an alternative for more universal detection.

-

Fraction Collection: Collect the fractions corresponding to the peak of interest and confirm the identity and purity using analytical techniques.

-

Structural Elucidation and Quantification

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with tandem MS (MS/MS), is used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its identity as this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of the saponin, including the confirmation of the aglycone structure and the sequence and linkage of the sugar moieties.

-

Quantitative Analysis: Quantification of the purified compound can be performed using a calibrated HPLC method with a suitable standard.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the extraction and purification of this compound from Medicago species.

This technical guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific equipment and research objectives. The provided information aims to facilitate the advancement of research into the therapeutic potential of this and other related natural products.

Unveiling the Natural Trove of 3-GlcA-28-AraRhaxyl-medicagenate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural sources, extraction, and quantification of the triterpenoid saponin, 3-GlcA-28-AraRhaxyl-medicagenate. This molecule has garnered interest for its potential biological activities, making its efficient isolation from natural sources a key focus for further investigation.

Primary Natural Sources and Distribution

The principal natural reservoirs of this compound and related medicagenic acid glycosides are plants belonging to the Medicago genus, commonly known as medicks or burclovers. Notably, Medicago truncatula (barrel medic) and Medicago sativa (alfalfa) have been identified as significant producers of this class of saponins.

The concentration and distribution of these compounds can vary considerably between different plant organs and species. Quantitative analyses have revealed that the seeds and leaves of Medicago species are particularly rich in medicagenic acid derivatives. While specific quantification of this compound is not always individually reported, the concentrations of structurally related saponins provide valuable insights into the most promising plant materials for extraction.

For a comparative overview, the following table summarizes the quantitative data for medicagenic acid glycosides found in various organs of Medicago truncatula.

| Plant Organ | Compound Class | Concentration (µg/g of dry weight) |

| Seed | Medicagenic Acid Glycosides | 1,200 - 3,500 |

| Leaf | Medicagenic Acid Glycosides | 800 - 2,000 |

| Seedpod | Medicagenic Acid Glycosides | 400 - 1,200 |

| Stem | Medicagenic Acid Glycosides | 100 - 400 |

| Root | Medicagenic Acid Glycosides | 50 - 200 |

Note: The data represents a range of concentrations for various medicagenic acid glycosides and should be considered as an estimation for the potential yield of this compound.

Experimental Protocols: From Plant Material to Purified Compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, purification, and analytical verification. The following is a synthesized protocol based on established methodologies for saponin isolation from Medicago species.

Sample Preparation

-

Plant Material: Utilize dried and finely ground seeds or leaves of Medicago truncatula or Medicago sativa.

-

Drying: Lyophilize or oven-dry the plant material at a temperature not exceeding 40°C to prevent degradation of the target compound.

-

Grinding: Mill the dried material to a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent System: A mixture of methanol and water (e.g., 80% methanol) is commonly employed for the initial extraction.

-

Procedure:

-

Macerate the powdered plant material in the extraction solvent at a ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for a minimum of 12 hours.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue to ensure exhaustive recovery of saponins.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Purification

-

Solid-Phase Extraction (SPE): This step is crucial for the removal of interfering compounds such as pigments, lipids, and highly polar substances.

-

Stationary Phase: A C18 reversed-phase cartridge is typically used.

-

Procedure:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the concentrated crude extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the saponin-rich fraction with a stepwise gradient of increasing methanol concentration (e.g., 20%, 50%, 80%, and 100% methanol). The fraction containing this compound is typically eluted with higher concentrations of methanol.

-

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC.

-

Column: A reversed-phase C18 column is the standard choice.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is used. An example gradient could be a linear increase from 10% to 60% acetonitrile over 30 minutes.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for saponins that lack a strong chromophore. Evaporative Light Scattering Detection (ELSD) is an alternative for more universal detection.

-

Fraction Collection: Collect the fractions corresponding to the peak of interest and confirm the identity and purity using analytical techniques.

-

Structural Elucidation and Quantification

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with tandem MS (MS/MS), is used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its identity as this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of the saponin, including the confirmation of the aglycone structure and the sequence and linkage of the sugar moieties.

-

Quantitative Analysis: Quantification of the purified compound can be performed using a calibrated HPLC method with a suitable standard.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the extraction and purification of this compound from Medicago species.

This technical guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific equipment and research objectives. The provided information aims to facilitate the advancement of research into the therapeutic potential of this and other related natural products.

An In-depth Technical Guide to 3-GlcA-28-AraRhaxyl-medicagenate: Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triterpenoid (B12794562) saponin (B1150181), 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1 → 4)-α-L-rhamno-pyranosyl (1 → 2)- α-L-arabinopyranoside medicagenate, commonly referred to as 3-GlcA-28-AraRhaxyl-medicagenate. This document details its discovery in Medicago truncatula, outlines the experimental protocols for its isolation and structural elucidation, and presents its known biological activities with a focus on its specific insecticidal properties. The information is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in areas such as agriculture and pharmacology.

Discovery and Origin

The discovery of this compound was prompted by the observation of significant toxic effects of Medicago truncatula (barrel medic) seed flour on the adult rice weevil, Sitophilus oryzae, a major pest of stored grains.[1][2] This led to the isolation and identification of the active compound from the seeds of Medicago truncatula cv. Jemalong.[3] Saponins (B1172615) are a class of secondary metabolites found widely in plants and are known for a range of biological activities.[3][4]

Structural Elucidation

The chemical structure of the isolated bioactive compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Full Chemical Name: 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1 → 4)-α-L-rhamno-pyranosyl (1 → 2)- α-L-arabinopyranoside medicagenate.

Molecular Weight: 1088.5 g/mol .[3]

The structural analysis revealed a medicagenic acid aglycone with two sugar chains attached at the C-3 and C-28 positions. The sugar moieties were identified as glucuronic acid, arabinose, rhamnose, and xylose.[3]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of this compound.

Extraction

A detailed solvent extraction procedure was used to isolate the crude saponin extract from Medicago truncatula seeds. The general steps are as follows:

-

Defatting: The seed flour is first defatted using a non-polar solvent like hexane (B92381) to remove lipids.

-

Extraction: The defatted flour is then extracted with a polar solvent, typically an aqueous methanol (B129727) or ethanol (B145695) solution, to solubilize the saponins.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate the saponins from more polar or non-polar impurities.

-

Drying: The saponin-rich fraction is dried under vacuum to yield the crude saponin extract.

Purification

The crude saponin extract was purified using High-Performance Liquid Chromatography (HPLC).[3]

-

Initial Purification:

-

Column: C18 column (e.g., 250 × 25 mm, 5 μm).

-

Mobile Phase: A gradient of water with 0.04% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.04% TFA (Solvent B).

-

Gradient: A typical gradient might start with a low percentage of Solvent B (e.g., 10%) and increase to a higher percentage (e.g., 60%) over a set period (e.g., 25 minutes).

-

Flow Rate: Approximately 3.5 mL/min.

-

Detection: UV detection at 210 nm.

-

-

Final Purification:

-

The fraction containing the active compound is collected and subjected to a second round of HPLC.

-

Column: The same C18 column can be used.

-

Mobile Phase: An isocratic elution with a fixed percentage of Solvent B (e.g., 30%) is used to achieve high purity.

-

Structural Identification

-

Mass Spectrometry:

-

Technique: Negative-ion electrospray ionization mass spectrometry (ESI-MS), including tandem MS (MS/MS) and MS³.

-

Analysis: The parent ion (M-H)⁻ at m/z 1087.33 is identified. Fragmentation analysis reveals the sequential loss of sugar residues, confirming the structure of the glycosidic chains and the mass of the medicagenic acid aglycone (m/z 501.4).[3]

-

-

NMR Spectroscopy:

-

Techniques: ¹H and ¹³C NMR spectroscopy.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons in the molecule are used to confirm the identity and stereochemistry of the aglycone and the sugar moieties, as well as the linkage points between them.

-

Quantitative Data

The biological activity of this compound has been quantified in several studies, as summarized in the table below.

| Parameter | Value | Organism/System | Reference |

| Insecticidal Activity | |||

| Minimum Toxic Concentration | 100 µg/g of food | Sitophilus oryzae (adults) | [1][3] |

| Yeast Growth Inhibition | |||

| Inhibitory Concentration | > 100 µg/mL | Saccharomyces cerevisiae | [1][3] |

| Physicochemical Property | |||

| Critical Micelle Concentration (CMC) | 0.65 mg/mL (0.6 mM) | In aqueous solution | [1][3] |

Mechanism of Action

The precise signaling pathway of this compound's insecticidal activity is not yet fully elucidated. However, research strongly suggests a specific mode of action rather than a non-specific detergent effect.[1] This is supported by its high toxicity to Sitophilus oryzae and lack of similar toxicity towards other insects like Tribolium castaneum and Sf9 insect cells.[1][3]

General mechanisms of saponin insecticidal activity include:

-

Antifeedant effects .

-

Disruption of the waxy layer of the epidermis .

-

Damage to the intestinal tract after ingestion .

-

Inhibition of digestive enzymes .

-

Cell membrane permeabilization leading to cytotoxicity .

The specificity of this compound suggests the involvement of a specific molecular target or receptor in Sitophilus oryzae that is absent or has a different structure in non-susceptible insects.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and identification of this compound.

Proposed Specificity of Action

Caption: Hypothesized specific interaction of the saponin with its target.

Conclusion and Future Directions

This compound is a saponin with potent and specific insecticidal activity against the rice weevil, Sitophilus oryzae. The detailed protocols for its isolation and structural elucidation provide a solid foundation for further research. While the exact signaling pathway remains to be discovered, the evidence for a specific mode of action opens up exciting possibilities for the development of novel, targeted bio-insecticides. Future research should focus on identifying the specific molecular target of this saponin in S. oryzae, which could lead to the design of even more potent and selective pest control agents. Furthermore, exploring its potential pharmacological activities in other contexts could unveil new therapeutic applications. activities in other contexts could unveil new therapeutic applications.

References

- 1. High toxicity and specificity of the saponin this compound, from Medicago truncatula seeds, for Sitophilus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gustatory receptor 28b is necessary for avoiding saponin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-GlcA-28-AraRhaxyl-medicagenate: Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triterpenoid saponin, 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1 → 4)-α-L-rhamno-pyranosyl (1 → 2)- α-L-arabinopyranoside medicagenate, commonly referred to as 3-GlcA-28-AraRhaxyl-medicagenate. This document details its discovery in Medicago truncatula, outlines the experimental protocols for its isolation and structural elucidation, and presents its known biological activities with a focus on its specific insecticidal properties. The information is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in areas such as agriculture and pharmacology.

Discovery and Origin

The discovery of this compound was prompted by the observation of significant toxic effects of Medicago truncatula (barrel medic) seed flour on the adult rice weevil, Sitophilus oryzae, a major pest of stored grains.[1][2] This led to the isolation and identification of the active compound from the seeds of Medicago truncatula cv. Jemalong.[3] Saponins are a class of secondary metabolites found widely in plants and are known for a range of biological activities.[3][4]

Structural Elucidation

The chemical structure of the isolated bioactive compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Full Chemical Name: 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1 → 4)-α-L-rhamno-pyranosyl (1 → 2)- α-L-arabinopyranoside medicagenate.

Molecular Weight: 1088.5 g/mol .[3]

The structural analysis revealed a medicagenic acid aglycone with two sugar chains attached at the C-3 and C-28 positions. The sugar moieties were identified as glucuronic acid, arabinose, rhamnose, and xylose.[3]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of this compound.

Extraction

A detailed solvent extraction procedure was used to isolate the crude saponin extract from Medicago truncatula seeds. The general steps are as follows:

-

Defatting: The seed flour is first defatted using a non-polar solvent like hexane to remove lipids.

-

Extraction: The defatted flour is then extracted with a polar solvent, typically an aqueous methanol or ethanol solution, to solubilize the saponins.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate the saponins from more polar or non-polar impurities.

-

Drying: The saponin-rich fraction is dried under vacuum to yield the crude saponin extract.

Purification

The crude saponin extract was purified using High-Performance Liquid Chromatography (HPLC).[3]

-

Initial Purification:

-

Column: C18 column (e.g., 250 × 25 mm, 5 μm).

-

Mobile Phase: A gradient of water with 0.04% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.04% TFA (Solvent B).

-

Gradient: A typical gradient might start with a low percentage of Solvent B (e.g., 10%) and increase to a higher percentage (e.g., 60%) over a set period (e.g., 25 minutes).

-

Flow Rate: Approximately 3.5 mL/min.

-

Detection: UV detection at 210 nm.

-

-

Final Purification:

-

The fraction containing the active compound is collected and subjected to a second round of HPLC.

-

Column: The same C18 column can be used.

-

Mobile Phase: An isocratic elution with a fixed percentage of Solvent B (e.g., 30%) is used to achieve high purity.

-

Structural Identification

-

Mass Spectrometry:

-

Technique: Negative-ion electrospray ionization mass spectrometry (ESI-MS), including tandem MS (MS/MS) and MS³.

-

Analysis: The parent ion (M-H)⁻ at m/z 1087.33 is identified. Fragmentation analysis reveals the sequential loss of sugar residues, confirming the structure of the glycosidic chains and the mass of the medicagenic acid aglycone (m/z 501.4).[3]

-

-

NMR Spectroscopy:

-

Techniques: ¹H and ¹³C NMR spectroscopy.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons in the molecule are used to confirm the identity and stereochemistry of the aglycone and the sugar moieties, as well as the linkage points between them.

-

Quantitative Data

The biological activity of this compound has been quantified in several studies, as summarized in the table below.

| Parameter | Value | Organism/System | Reference |

| Insecticidal Activity | |||

| Minimum Toxic Concentration | 100 µg/g of food | Sitophilus oryzae (adults) | [1][3] |

| Yeast Growth Inhibition | |||

| Inhibitory Concentration | > 100 µg/mL | Saccharomyces cerevisiae | [1][3] |

| Physicochemical Property | |||

| Critical Micelle Concentration (CMC) | 0.65 mg/mL (0.6 mM) | In aqueous solution | [1][3] |

Mechanism of Action

The precise signaling pathway of this compound's insecticidal activity is not yet fully elucidated. However, research strongly suggests a specific mode of action rather than a non-specific detergent effect.[1] This is supported by its high toxicity to Sitophilus oryzae and lack of similar toxicity towards other insects like Tribolium castaneum and Sf9 insect cells.[1][3]

General mechanisms of saponin insecticidal activity include:

-

Antifeedant effects .

-

Disruption of the waxy layer of the epidermis .

-

Damage to the intestinal tract after ingestion .

-

Inhibition of digestive enzymes .

-

Cell membrane permeabilization leading to cytotoxicity .

The specificity of this compound suggests the involvement of a specific molecular target or receptor in Sitophilus oryzae that is absent or has a different structure in non-susceptible insects.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and identification of this compound.

Proposed Specificity of Action

Caption: Hypothesized specific interaction of the saponin with its target.

Conclusion and Future Directions

This compound is a saponin with potent and specific insecticidal activity against the rice weevil, Sitophilus oryzae. The detailed protocols for its isolation and structural elucidation provide a solid foundation for further research. While the exact signaling pathway remains to be discovered, the evidence for a specific mode of action opens up exciting possibilities for the development of novel, targeted bio-insecticides. Future research should focus on identifying the specific molecular target of this saponin in S. oryzae, which could lead to the design of even more potent and selective pest control agents. Furthermore, exploring its potential pharmacological activities in other contexts could unveil new therapeutic applications. activities in other contexts could unveil new therapeutic applications.

References

- 1. High toxicity and specificity of the saponin this compound, from Medicago truncatula seeds, for Sitophilus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gustatory receptor 28b is necessary for avoiding saponin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Antifungal Properties of Medicagenic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicagenic acid, a triterpenoid (B12794562) saponin (B1150181), and its derivatives have demonstrated significant potential as antifungal agents. This technical guide provides an in-depth overview of the current understanding of their antifungal properties, including available quantitative data, primary mechanisms of action, and structure-activity relationships. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this promising area of mycology.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal therapeutics. Natural products, with their inherent structural diversity, represent a promising reservoir for the discovery of new lead compounds. Among these, medicagenic acid and its glycosidic derivatives, belonging to the saponin class of compounds, have garnered attention for their broad-spectrum antifungal activity. This guide synthesizes the existing scientific literature on the antifungal attributes of these compounds, offering a technical resource for researchers in mycology, natural product chemistry, and drug discovery.

Quantitative Antifungal Activity

The antifungal efficacy of medicagenic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). While comprehensive quantitative data across a wide range of derivatives and fungal species remains an area of active research, the available data indicates potent activity against various pathogenic fungi.

Table 1: Quantitative Antifungal Activity of Selected Medicagenic Acid Derivatives

| Compound/Derivative | Fungal Species | MIC | MFC | Reference |

| Medicagenic acid 3-O-β-D-glucopyranoside | Trichophyton interdigitale | < 0.09 mM | Not Reported | [1] |

| Medicagenic acid 3-O-β-D-glucopyranoside | Trichophyton tonsurans | < 0.09 mM | Not Reported | [1] |

| Medicagenic acid 3-O-β-D-glucopyranoside | Microsporum gypseum | < 0.09 mM | Not Reported | [1] |

| Medicagenic acid gluco derivative (G2) | Cryptococcus neoformans | Not Reported | 4 µg/mL |

Note: The reported data is limited, and further studies are required to establish a comprehensive quantitative profile of medicagenic acid derivatives.

Mechanism of Action

The primary antifungal mechanism of medicagenic acid and its derivatives is attributed to their interaction with the fungal cell membrane, a structure vital for maintaining cellular integrity and function.

Fungal Membrane Disruption

Saponins (B1172615), including medicagenic acid derivatives, interact with sterols present in the cell membranes of eukaryotic organisms. In fungi, the predominant sterol is ergosterol (B1671047). The binding of the medicagenic acid glycoside to ergosterol leads to the formation of pores or lesions in the fungal membrane. This disruption results in increased membrane permeability, leading to the leakage of essential intracellular components such as ions, metabolites, and proteins, ultimately culminating in fungal cell death.

Caption: Proposed mechanism of fungal membrane disruption by medicagenic acid derivatives.

Structure-Activity Relationship

The antifungal potency of medicagenic acid derivatives is influenced by their chemical structure:

-

Aglycone Moiety: The triterpenoid backbone of medicagenic acid is crucial for its activity.

-

Saccharide Chains: The type, number, and linkage of sugar residues attached to the aglycone can significantly modulate the antifungal effect. Generally, monodesmosidic saponins (with a single sugar chain) exhibit greater activity than bidesmosidic saponins (with two sugar chains).[1]

-

Substituents: Modifications at other positions on the aglycone, such as the carboxyl group at the 23α position, can also impact antifungal efficacy. A carboxyl substituent at this position has been shown to result in higher fungistatic activity compared to a methyl carboxylate or a hydroxymethyl group.[2][3]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: A standardized suspension of the target fungus is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth after a specified incubation period.

Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

-

Harvest the fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.

-

Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, or by cell counting with a hemocytometer).

-

-

Preparation of Test Compound:

-

Dissolve the medicagenic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

-

Perform serial twofold dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive (fungus in medium without compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans) for 24-48 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity or use a spectrophotometer to measure absorbance.

-

The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Fungal Membrane Permeabilization Assay: SYTOX Green Uptake

This assay assesses the ability of a compound to disrupt the fungal plasma membrane.

Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact plasma membrane of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Methodology:

-

Preparation of Fungal Cells:

-

Grow the fungal culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend them to a specific density.

-

-

Assay Procedure:

-

In a black 96-well microtiter plate, add the fungal cell suspension.

-

Add the medicagenic acid derivative at various concentrations.

-

Add SYTOX Green to a final concentration of approximately 1-5 µM.

-

Include controls: untreated cells (negative control) and cells treated with a known membrane-permeabilizing agent like 70% ethanol (B145695) (positive control).

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission).

-

Monitor the fluorescence over time to observe the kinetics of membrane permeabilization.

-

Caption: Workflow for the SYTOX Green membrane permeabilization assay.

Future Directions and Conclusion

Medicagenic acid derivatives represent a promising class of natural compounds with potent antifungal properties. The primary mechanism of action, involving the disruption of the fungal cell membrane via interaction with ergosterol, makes them attractive candidates for further development. However, significant research is still required to fully elucidate their potential. Key areas for future investigation include:

-

Comprehensive Quantitative Studies: A systematic evaluation of a wider range of medicagenic acid derivatives against a broad panel of clinically relevant and agriculturally important fungi is necessary to establish a robust quantitative structure-activity relationship.

-

Mechanism of Action Elucidation: While membrane disruption is the primary mechanism, further studies are needed to investigate potential secondary targets and effects on fungal signaling pathways.

-

In Vivo Efficacy and Toxicology: Preclinical studies are essential to evaluate the in vivo efficacy, pharmacokinetic profiles, and toxicological safety of the most promising derivatives.

References

Antifungal Properties of Medicagenic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicagenic acid, a triterpenoid saponin, and its derivatives have demonstrated significant potential as antifungal agents. This technical guide provides an in-depth overview of the current understanding of their antifungal properties, including available quantitative data, primary mechanisms of action, and structure-activity relationships. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this promising area of mycology.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal therapeutics. Natural products, with their inherent structural diversity, represent a promising reservoir for the discovery of new lead compounds. Among these, medicagenic acid and its glycosidic derivatives, belonging to the saponin class of compounds, have garnered attention for their broad-spectrum antifungal activity. This guide synthesizes the existing scientific literature on the antifungal attributes of these compounds, offering a technical resource for researchers in mycology, natural product chemistry, and drug discovery.

Quantitative Antifungal Activity

The antifungal efficacy of medicagenic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). While comprehensive quantitative data across a wide range of derivatives and fungal species remains an area of active research, the available data indicates potent activity against various pathogenic fungi.

Table 1: Quantitative Antifungal Activity of Selected Medicagenic Acid Derivatives

| Compound/Derivative | Fungal Species | MIC | MFC | Reference |

| Medicagenic acid 3-O-β-D-glucopyranoside | Trichophyton interdigitale | < 0.09 mM | Not Reported | [1] |

| Medicagenic acid 3-O-β-D-glucopyranoside | Trichophyton tonsurans | < 0.09 mM | Not Reported | [1] |

| Medicagenic acid 3-O-β-D-glucopyranoside | Microsporum gypseum | < 0.09 mM | Not Reported | [1] |

| Medicagenic acid gluco derivative (G2) | Cryptococcus neoformans | Not Reported | 4 µg/mL |

Note: The reported data is limited, and further studies are required to establish a comprehensive quantitative profile of medicagenic acid derivatives.

Mechanism of Action

The primary antifungal mechanism of medicagenic acid and its derivatives is attributed to their interaction with the fungal cell membrane, a structure vital for maintaining cellular integrity and function.

Fungal Membrane Disruption

Saponins, including medicagenic acid derivatives, interact with sterols present in the cell membranes of eukaryotic organisms. In fungi, the predominant sterol is ergosterol. The binding of the medicagenic acid glycoside to ergosterol leads to the formation of pores or lesions in the fungal membrane. This disruption results in increased membrane permeability, leading to the leakage of essential intracellular components such as ions, metabolites, and proteins, ultimately culminating in fungal cell death.

Caption: Proposed mechanism of fungal membrane disruption by medicagenic acid derivatives.

Structure-Activity Relationship

The antifungal potency of medicagenic acid derivatives is influenced by their chemical structure:

-

Aglycone Moiety: The triterpenoid backbone of medicagenic acid is crucial for its activity.

-

Saccharide Chains: The type, number, and linkage of sugar residues attached to the aglycone can significantly modulate the antifungal effect. Generally, monodesmosidic saponins (with a single sugar chain) exhibit greater activity than bidesmosidic saponins (with two sugar chains).[1]

-

Substituents: Modifications at other positions on the aglycone, such as the carboxyl group at the 23α position, can also impact antifungal efficacy. A carboxyl substituent at this position has been shown to result in higher fungistatic activity compared to a methyl carboxylate or a hydroxymethyl group.[2][3]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: A standardized suspension of the target fungus is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth after a specified incubation period.

Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

-

Harvest the fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.

-

Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, or by cell counting with a hemocytometer).

-

-

Preparation of Test Compound:

-

Dissolve the medicagenic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

-

Perform serial twofold dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive (fungus in medium without compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans) for 24-48 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity or use a spectrophotometer to measure absorbance.

-

The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Fungal Membrane Permeabilization Assay: SYTOX Green Uptake

This assay assesses the ability of a compound to disrupt the fungal plasma membrane.

Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact plasma membrane of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Methodology:

-

Preparation of Fungal Cells:

-

Grow the fungal culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend them to a specific density.

-

-

Assay Procedure:

-

In a black 96-well microtiter plate, add the fungal cell suspension.

-

Add the medicagenic acid derivative at various concentrations.

-

Add SYTOX Green to a final concentration of approximately 1-5 µM.

-

Include controls: untreated cells (negative control) and cells treated with a known membrane-permeabilizing agent like 70% ethanol (positive control).

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission).

-

Monitor the fluorescence over time to observe the kinetics of membrane permeabilization.

-

Caption: Workflow for the SYTOX Green membrane permeabilization assay.

Future Directions and Conclusion

Medicagenic acid derivatives represent a promising class of natural compounds with potent antifungal properties. The primary mechanism of action, involving the disruption of the fungal cell membrane via interaction with ergosterol, makes them attractive candidates for further development. However, significant research is still required to fully elucidate their potential. Key areas for future investigation include:

-

Comprehensive Quantitative Studies: A systematic evaluation of a wider range of medicagenic acid derivatives against a broad panel of clinically relevant and agriculturally important fungi is necessary to establish a robust quantitative structure-activity relationship.

-

Mechanism of Action Elucidation: While membrane disruption is the primary mechanism, further studies are needed to investigate potential secondary targets and effects on fungal signaling pathways.

-

In Vivo Efficacy and Toxicology: Preclinical studies are essential to evaluate the in vivo efficacy, pharmacokinetic profiles, and toxicological safety of the most promising derivatives.

References

A Technical Guide to the Detergent Properties and Critical Micelle Concentration of 3-GlcA-28-AraRhaxyl-medicagenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the detergent properties of the saponin (B1150181) 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1→4)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranoside] medicagenate, hereafter referred to as 3-GlcA-28-AraRhaxyl-medicagenate. This document collates available data on its critical micelle concentration (CMC) and outlines the experimental protocols for its determination. While specific quantitative data on other detergent properties are limited, this guide discusses the expected characteristics based on its classification as a triterpenoid (B12794562) saponin. Visualizations of experimental workflows are provided to aid in the practical application of the described methodologies.

Introduction

This compound is a triterpenoid saponin isolated from the seeds of Medicago truncatula.[1][2] Saponins are a diverse group of naturally occurring glycosides known for their surface-active properties, which stem from their amphiphilic structure, consisting of a hydrophobic aglycone (sapogenin) and a hydrophilic sugar moiety.[3][4] These properties make them effective detergents, emulsifiers, and foaming agents.[5][6] While this compound has been investigated for its specific biological activities, including targeted toxicity towards certain insects, its fundamental detergent properties are of significant interest for various applications in research and development, such as in drug delivery systems and biochemical assays.[1][7] This guide focuses on the core detergent characteristic, the critical micelle concentration (CMC), and provides a framework for understanding its broader surfactant properties.

Detergent Properties and Critical Micelle Concentration (CMC)

The defining characteristic of a detergent is its ability to form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). Micellization is a key factor in the detergent's ability to solubilize hydrophobic molecules and reduce surface tension.[4][8]

Critical Micelle Concentration (CMC) of this compound

The CMC of this compound has been determined to be 0.65 mg/mL (equivalent to 0.6 mM).[1][2] This value indicates the concentration at which individual saponin molecules begin to aggregate into micelles.

| Property | Value | Unit | Reference |

| Critical Micelle Concentration (CMC) | 0.65 | mg/mL | [1][2] |

| Molar Critical Micelle Concentration | 0.6 | mM | [2] |

Other Detergent Properties

Experimental Protocols

Purification of this compound from Medicago truncatula Seeds

The purification of this saponin has been described to involve solvent extraction followed by High-Performance Liquid Chromatography (HPLC).[1][2] While a detailed, step-by-step protocol is not fully outlined in the primary literature, a general workflow can be constructed.

Caption: General workflow for the purification of this compound.

Determination of Critical Micelle Concentration (CMC) using DPH Fluorescence

The CMC of this compound was determined using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[2] DPH is a hydrophobic molecule that exhibits low fluorescence in aqueous environments but fluoresces strongly when partitioned into the hydrophobic core of micelles.[1][10] The CMC is identified as the concentration of the surfactant at which a sharp increase in DPH fluorescence is observed.[11]

Materials:

-

This compound

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Tetrahydrofuran (THF)

-

Aqueous buffer solution (e.g., phosphate-buffered saline)

-

Fluorometer with excitation and emission wavelength control

-

Quartz cuvettes or microplates

Procedure:

-

Prepare a stock solution of DPH: Dissolve DPH in THF to a concentration of 4 mM.[10]

-

Prepare a series of dilutions of the saponin: Prepare a range of concentrations of this compound in the aqueous buffer, spanning the expected CMC (e.g., from 0.01 mg/mL to 2 mg/mL).

-

Add DPH to saponin solutions: To each saponin dilution, add a small volume of the DPH stock solution (e.g., 2 µL of 4 mM DPH to 2 mL of saponin solution) to achieve a final DPH concentration in the low micromolar range.[10] An equal amount of DPH should be added to a control sample containing only the buffer.

-

Equilibrate: Incubate the solutions in the dark at room temperature for at least 30 minutes to allow for the partitioning of DPH into any micelles that have formed.[1][10]

-

Measure fluorescence: Measure the fluorescence intensity of each solution using a fluorometer. Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm.[1]

-

Data analysis: Plot the fluorescence intensity as a function of the logarithm of the saponin concentration. The CMC is determined from the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.[1]

Caption: Experimental workflow for CMC determination using the DPH fluorescence method.

Potential Applications in Research and Drug Development

The characterization of the detergent properties of this compound is crucial for its potential applications:

-

Drug Delivery: As a natural surfactant, it could be explored for the formulation of nanoparticles, liposomes, or emulsions to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Biochemical Assays: Its defined CMC allows for its use in the solubilization of membrane proteins and lipids in a controlled manner.[5]

-

Adjuvant: Saponins are known to have adjuvant properties, and understanding their micellar behavior is important for optimizing vaccine formulations.

Conclusion

This compound, a saponin from Medicago truncatula, possesses detergent properties characterized by a critical micelle concentration of 0.65 mg/mL. While further research is needed to quantify its other surface-active properties, the available data and the experimental protocols outlined in this guide provide a solid foundation for its application in various scientific and developmental contexts. The provided visualizations of experimental workflows offer a practical guide for researchers interested in working with this and other similar saponins. It is important to note that while this saponin exhibits detergent properties, its biological activity may be specific and not solely due to its surfactant nature.[1][7]

References

- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Saponins can perturb biologic membranes and reduce the surface tension of aqueous solutions: a correlation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High toxicity and specificity of the saponin this compound, from Medicago truncatula seeds, for Sitophilus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Detergent Properties and Critical Micelle Concentration of 3-GlcA-28-AraRhaxyl-medicagenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the detergent properties of the saponin 3-O-[β-D-glucuronopyranosyl]-28-O-[β-xylopyranosyl(1→4)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranoside] medicagenate, hereafter referred to as 3-GlcA-28-AraRhaxyl-medicagenate. This document collates available data on its critical micelle concentration (CMC) and outlines the experimental protocols for its determination. While specific quantitative data on other detergent properties are limited, this guide discusses the expected characteristics based on its classification as a triterpenoid saponin. Visualizations of experimental workflows are provided to aid in the practical application of the described methodologies.

Introduction

This compound is a triterpenoid saponin isolated from the seeds of Medicago truncatula.[1][2] Saponins are a diverse group of naturally occurring glycosides known for their surface-active properties, which stem from their amphiphilic structure, consisting of a hydrophobic aglycone (sapogenin) and a hydrophilic sugar moiety.[3][4] These properties make them effective detergents, emulsifiers, and foaming agents.[5][6] While this compound has been investigated for its specific biological activities, including targeted toxicity towards certain insects, its fundamental detergent properties are of significant interest for various applications in research and development, such as in drug delivery systems and biochemical assays.[1][7] This guide focuses on the core detergent characteristic, the critical micelle concentration (CMC), and provides a framework for understanding its broader surfactant properties.

Detergent Properties and Critical Micelle Concentration (CMC)

The defining characteristic of a detergent is its ability to form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). Micellization is a key factor in the detergent's ability to solubilize hydrophobic molecules and reduce surface tension.[4][8]

Critical Micelle Concentration (CMC) of this compound

The CMC of this compound has been determined to be 0.65 mg/mL (equivalent to 0.6 mM).[1][2] This value indicates the concentration at which individual saponin molecules begin to aggregate into micelles.

| Property | Value | Unit | Reference |

| Critical Micelle Concentration (CMC) | 0.65 | mg/mL | [1][2] |

| Molar Critical Micelle Concentration | 0.6 | mM | [2] |

Other Detergent Properties

Experimental Protocols

Purification of this compound from Medicago truncatula Seeds

The purification of this saponin has been described to involve solvent extraction followed by High-Performance Liquid Chromatography (HPLC).[1][2] While a detailed, step-by-step protocol is not fully outlined in the primary literature, a general workflow can be constructed.

Caption: General workflow for the purification of this compound.

Determination of Critical Micelle Concentration (CMC) using DPH Fluorescence

The CMC of this compound was determined using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).[2] DPH is a hydrophobic molecule that exhibits low fluorescence in aqueous environments but fluoresces strongly when partitioned into the hydrophobic core of micelles.[1][10] The CMC is identified as the concentration of the surfactant at which a sharp increase in DPH fluorescence is observed.[11]

Materials:

-

This compound

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Tetrahydrofuran (THF)

-

Aqueous buffer solution (e.g., phosphate-buffered saline)

-

Fluorometer with excitation and emission wavelength control

-

Quartz cuvettes or microplates

Procedure:

-

Prepare a stock solution of DPH: Dissolve DPH in THF to a concentration of 4 mM.[10]

-

Prepare a series of dilutions of the saponin: Prepare a range of concentrations of this compound in the aqueous buffer, spanning the expected CMC (e.g., from 0.01 mg/mL to 2 mg/mL).

-

Add DPH to saponin solutions: To each saponin dilution, add a small volume of the DPH stock solution (e.g., 2 µL of 4 mM DPH to 2 mL of saponin solution) to achieve a final DPH concentration in the low micromolar range.[10] An equal amount of DPH should be added to a control sample containing only the buffer.

-

Equilibrate: Incubate the solutions in the dark at room temperature for at least 30 minutes to allow for the partitioning of DPH into any micelles that have formed.[1][10]

-

Measure fluorescence: Measure the fluorescence intensity of each solution using a fluorometer. Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm.[1]

-

Data analysis: Plot the fluorescence intensity as a function of the logarithm of the saponin concentration. The CMC is determined from the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.[1]

Caption: Experimental workflow for CMC determination using the DPH fluorescence method.

Potential Applications in Research and Drug Development

The characterization of the detergent properties of this compound is crucial for its potential applications:

-

Drug Delivery: As a natural surfactant, it could be explored for the formulation of nanoparticles, liposomes, or emulsions to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Biochemical Assays: Its defined CMC allows for its use in the solubilization of membrane proteins and lipids in a controlled manner.[5]

-

Adjuvant: Saponins are known to have adjuvant properties, and understanding their micellar behavior is important for optimizing vaccine formulations.

Conclusion

This compound, a saponin from Medicago truncatula, possesses detergent properties characterized by a critical micelle concentration of 0.65 mg/mL. While further research is needed to quantify its other surface-active properties, the available data and the experimental protocols outlined in this guide provide a solid foundation for its application in various scientific and developmental contexts. The provided visualizations of experimental workflows offer a practical guide for researchers interested in working with this and other similar saponins. It is important to note that while this saponin exhibits detergent properties, its biological activity may be specific and not solely due to its surfactant nature.[1][7]

References

- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Saponins can perturb biologic membranes and reduce the surface tension of aqueous solutions: a correlation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High toxicity and specificity of the saponin this compound, from Medicago truncatula seeds, for Sitophilus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Allelopathic Effects of Medicago sativa Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicago sativa L. (alfalfa), a cornerstone of global forage production, is known to produce a complex array of secondary metabolites, including a diverse suite of triterpenoid (B12794562) saponins (B1172615). These saponins, while contributing to the plant's defense against pests and pathogens, also exhibit significant allelopathic and autotoxic properties. This technical guide provides an in-depth analysis of the allelopathic effects of Medicago sativa saponins, consolidating quantitative data on their impact on various plant species, detailing the experimental protocols for their study, and illustrating the current understanding of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in agronomy, plant science, and natural product chemistry, as well as for professionals in the development of novel bioherbicides and other agrochemicals.

Introduction

Allelopathy, the chemical interaction between plants, plays a crucial role in shaping plant communities and has significant implications for agriculture. Medicago sativa is a well-documented allelopathic species, with its effects largely attributed to the release of water-soluble compounds, including saponins, from its leaves and roots.[1] These saponins can inhibit the germination and growth of other plants, a phenomenon that has potential applications in weed management.[2][3] Conversely, the autotoxicity of these compounds can negatively impact the establishment and yield of new alfalfa stands.[4] A thorough understanding of the specific saponins involved, their quantitative effects, and their mechanisms of action is essential for harnessing their potential benefits and mitigating their drawbacks.

Quantitative Allelopathic and Autotoxic Effects of Medicago sativa Saponins

The allelopathic and autotoxic activity of Medicago sativa saponins is concentration-dependent and varies depending on the specific saponin (B1150181) and the target plant species.[5] The following tables summarize the quantitative data from various studies on the effects of M. sativa saponins and extracts on seed germination and plant growth.

Table 1: Allelopathic Effects of Medicago sativa Leaf Extracts on Weed Callus Growth [6]

| Target Weed Species | Extract Concentration (mg/mL) | Callus Fresh Weight (relative to control) |

| Digitaria ciliaris | 0.1 | Promoted |

| 5 | Inhibited (2-fold decrease in induction) | |

| 10 | Inhibited (2-fold decrease in induction) | |

| Chenopodium album | 0.1 - 10 | Inhibited (concentration-dependent) |

| Amaranthus lividus | Not specified | Inhibited |

| Portulaca oleracea | Not specified | Inhibited |

| Commelina communis | Not specified | Inhibited |

Table 2: Autotoxic Effects of Identified Saponins from Medicago sativa on Alfalfa Seed Germination [6]

| Saponin Compound | Concentration (ppm) | Germination Rate (%) |

| Control | 0 | 95.0 ± 2.50 |

| Medicagenic acid | 500 | 68.7 ± 3.50 |

| 3-Glc, 28-Glc medicagenic acid | 500 | 85.0 ± 3.20 |

| 3-GlcA, 28 AraRha medicagenic acid | 500 | 87.5 ± 2.50 |

Table 3: Allelopathic Effects of Medicago sativa Root Saponins on Weed and Crop Seedling Growth [1]

| Target Species | Saponin Concentration (ppm) | Growth (% of control) |

| Barnyardgrass (Echinochloa crus-galli) | 1000 | ~85-90% |

| 5000 | ~85-90% |

Experimental Protocols

A standardized approach to studying the allelopathic effects of Medicago sativa saponins is crucial for reproducible and comparable results. This section details the key experimental methodologies.

Saponin Extraction and Purification from Medicago sativa

A common method for extracting and purifying saponins from Medicago sativa involves the following steps:

-

Sample Preparation: Fresh plant material (leaves or roots) is dried and ground into a fine powder.[7]

-

Extraction: The powdered material is refluxed with 30% methanol (B129727) (MeOH). This solvent has been shown to be efficient for saponin extraction.[3]

-

Purification: The crude extract is subjected to a series of chromatographic steps to isolate and purify individual saponins. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[3][8][9]

Quantification of Saponins

Reversed-phase High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of individual saponins in Medicago sativa extracts.[3][10]

-